molecular formula C17H18ClNO B2872820 2-chloro-N-(2,6-diethylphenyl)benzamide CAS No. 196712-99-9

2-chloro-N-(2,6-diethylphenyl)benzamide

Cat. No.: B2872820
CAS No.: 196712-99-9
M. Wt: 287.79
InChI Key: ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethylphenyl)benzamide is an organic compound with the molecular formula C17H18ClNO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline appearance and is slightly soluble in organic solvents like ethanol and acetone .

Preparation Methods

The synthesis of 2-chloro-N-(2,6-diethylphenyl)benzamide involves several steps. One common method includes the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or xylene, followed by purification through crystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

2-chloro-N-(2,6-diethylphenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(2,6-diethylphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

2-chloro-N-(2,6-diethylphenyl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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